molecular formula C11H16N2O2 B2609439 N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide CAS No. 2194024-88-7

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide

Cat. No. B2609439
CAS RN: 2194024-88-7
M. Wt: 208.261
InChI Key: JIUKQFGGFQECPZ-UHFFFAOYSA-N
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Description

“N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of “N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide” and its derivatives has been analyzed using X-ray complex structural analysis . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Mechanism of Action

“N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide” and its derivatives have been identified as potent covalent inhibitors against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its inhibition is an effective therapeutic treatment for solid tumors .

Future Directions

The future directions of research on “N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide” could involve further optimization of the lead compound to improve in vitro inhibitory activity . Additionally, the compound’s potential for treating solid tumors could be explored further .

properties

IUPAC Name

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-9(14)12-8-4-5-10(15)13-11(8)6-3-7-11/h2,8H,1,3-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUKQFGGFQECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(=O)NC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide

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